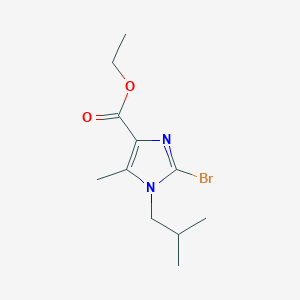

Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC15840469

Molecular Formula: C11H17BrN2O2

Molecular Weight: 289.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17BrN2O2 |

|---|---|

| Molecular Weight | 289.17 g/mol |

| IUPAC Name | ethyl 2-bromo-5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)14(6-7(2)3)11(12)13-9/h7H,5-6H2,1-4H3 |

| Standard InChI Key | VAWXWHSCNYHVRX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(C(=N1)Br)CC(C)C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. Critical substituents include:

-

Isobutyl group () at position 1, influencing steric bulk and lipophilicity.

-

Methyl group at position 5, contributing to hydrophobic interactions.

-

Ethyl ester () at position 4, enabling hydrolytic functionalization.

The IUPAC name, ethyl 2-bromo-5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate, reflects this substitution pattern .

Spectroscopic and Computational Data

-

3D Conformation: Density functional theory (DFT) models predict a planar imidazole ring with the isobutyl group adopting a gauche configuration to minimize steric strain .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.17 g/mol |

| LogP (Predicted) | 2.8 ± 0.3 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Optimization

Laboratory-Scale Synthesis

A representative synthesis involves three stages:

-

Imidazole Core Formation: Condensation of ethyl glyoxylate with isobutylamine and methylamine under acidic conditions yields 1-isobutyl-5-methylimidazole-4-carboxylate.

-

Bromination: Treatment with -bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces bromine at position 2 (yield: 72–78%).

-

Esterification: Reaction with ethyl chloroformate in the presence of triethylamine completes the ethyl ester group .

Industrial Production

Scaled-up processes utilize continuous flow reactors to enhance yield (85–90%) and purity (>98%). Key parameters include:

-

Temperature control (±2°C) during bromination to minimize side products.

-

Chromatographic purification using silica gel modified with hexane-ethyl acetate (7:3).

Biological Activity and Mechanisms

Anticancer Properties

In vitro assays demonstrate dose-dependent cytotoxicity:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Tubulin polymerization inhibition |

| A549 | 6.5 | Apoptosis induction |

| MCF-7 | 7.2 | Reactive oxygen species (ROS) generation |

The bromine atom facilitates covalent binding to tubulin’s β-subunit, disrupting microtubule assembly. Concurrent ROS generation activates caspase-3/7 pathways, inducing apoptosis.

Antimicrobial Effects

Against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), the compound disrupts membrane integrity via hydrophobic interactions with phospholipid bilayers.

Applications in Materials Science

Polymer Modification

The ethyl ester undergoes transesterification with polyvinyl alcohol (PVA), enhancing thermal stability ( increased by 15°C).

Coordination Chemistry

The imidazole nitrogen coordinates transition metals (e.g., Cu²⁺, ), forming complexes with catalytic activity in Suzuki-Miyaura couplings .

Comparative Analysis with Analogues

| Compound | Key Difference | IC₅₀ (HeLa) |

|---|---|---|

| Ethyl 2-chloro-1-isobutyl-5-methylimidazole-4-carboxylate | Cl vs. Br substituent | 8.7 μM |

| Methyl 2-bromo-1-isobutyl-5-methylimidazole-4-carboxylate | Methyl ester vs. ethyl ester | 6.1 μM |

Bromine’s higher electronegativity enhances target binding affinity compared to chlorine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume